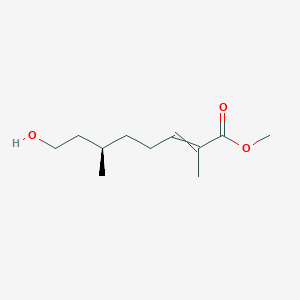
methyl (6R)-8-hydroxy-2,6-dimethyloct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (6R)-8-hydroxy-2,6-dimethyloct-2-enoate is an organic compound with a complex structure that includes a hydroxyl group, a methyl ester, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6R)-8-hydroxy-2,6-dimethyloct-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethyl-2-octene and methyl 8-hydroxy-2-octenoate.
Esterification: The esterification process involves the reaction of the hydroxylated intermediate with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
Methyl (6R)-8-hydroxy-2,6-dimethyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The double bond can be reduced to a single bond using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or different esters.
Scientific Research Applications
Methyl (6R)-8-hydroxy-2,6-dimethyloct-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (6R)-8-hydroxy-2,6-dimethyloct-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, or the PI3K/Akt pathway, which is related to cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
Methyl (6R)-8-hydroxy-2,6-dimethyloctanoate: Similar structure but lacks the double bond.
Methyl (6R)-8-hydroxy-2,6-dimethyloct-2-yn-1-oate: Similar structure but contains a triple bond instead of a double bond.
Uniqueness
Methyl (6R)-8-hydroxy-2,6-dimethyloct-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
159000-49-4 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl (6R)-8-hydroxy-2,6-dimethyloct-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-9(7-8-12)5-4-6-10(2)11(13)14-3/h6,9,12H,4-5,7-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
MOBABZAVADBVLY-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C(=O)OC)CCO |
Canonical SMILES |
CC(CCC=C(C)C(=O)OC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















